Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-
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Overview
Description
Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines the structural motifs of pyridine, imidazole, and tetrahydrofuran, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the tetrahydrofuran moiety and the phenyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the cyclization of the pyridine ring under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, the compound has shown potential as an enzyme inhibitor and a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine
Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In receptor studies, it acts as a ligand, influencing the receptor’s conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine: Used in pharmaceutical applications for its bioactive properties.
Tetrahydropyridine: Notable for its pharmacological activities, including dopamine receptor agonism.
Uniqueness
What sets Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- apart is its combination of structural motifs, which endows it with a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to industrial production .
Properties
CAS No. |
831170-30-0 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)-2-phenylimidazol-4-yl]pyridine |
InChI |
InChI=1S/C19H19N3O/c1-2-7-15(8-3-1)19-21-18(17-10-4-5-11-20-17)14-22(19)13-16-9-6-12-23-16/h1-5,7-8,10-11,14,16H,6,9,12-13H2 |
InChI Key |
REDPSMWIJNNMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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